1-(2-Fluorophenyl)-3-(4-iodophenyl)urea
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Overview
Description
1-(2-Fluorophenyl)-3-(4-iodophenyl)urea is an organic compound characterized by the presence of fluorine and iodine atoms attached to a phenyl ring, linked through a urea moiety
Preparation Methods
The synthesis of 1-(2-Fluorophenyl)-3-(4-iodophenyl)urea typically involves the reaction of 2-fluoroaniline with 4-iodoaniline in the presence of a suitable coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes to facilitate the coupling reaction. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(2-Fluorophenyl)-3-(4-iodophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles like thiols or amines, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures to optimize reaction rates and yields.
Scientific Research Applications
1-(2-Fluorophenyl)-3-(4-iodophenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-3-(4-iodophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The fluorine and iodine atoms play a crucial role in enhancing the compound’s binding affinity and specificity towards these targets, thereby influencing its biological activity.
Comparison with Similar Compounds
1-(2-Fluorophenyl)-3-(4-iodophenyl)urea can be compared with other similar compounds, such as:
1-(2-Fluorophenyl)-3-(4-bromophenyl)urea: This compound has a bromine atom instead of iodine, which may result in different reactivity and biological activity.
1-(2-Fluorophenyl)-3-(4-chlorophenyl)urea:
1-(2-Fluorophenyl)-3-(4-methylphenyl)urea: The methyl group introduces different steric and electronic effects, influencing the compound’s behavior in chemical reactions and biological systems.
The uniqueness of this compound lies in the presence of both fluorine and iodine atoms, which impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-(4-iodophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FIN2O/c14-11-3-1-2-4-12(11)17-13(18)16-10-7-5-9(15)6-8-10/h1-8H,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MALHWRUCUHUPIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC=C(C=C2)I)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FIN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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